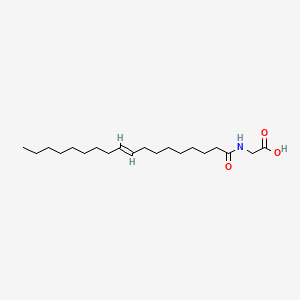

N-(1-Oxo-9-octadecen-1-yl)glycine

Description

Classification within the Acylglycine Family

N-(1-Oxo-9-octadecenyl)glycine belongs to the N-acyl amino acid (NAAA) family, specifically the N-acyl glycines (NAGlys). mdpi.comavantiresearch.comfrontiersin.org This class of molecules is characterized by a fatty acid, in this case, oleic acid, linked to the amino acid glycine (B1666218) via an amide bond. mdpi.comresearchgate.net N-acyl glycines are widely distributed in the central nervous system and other mammalian tissues. mdpi.comdiva-portal.org The analysis of acylglycines is also significant in diagnosing inherited disorders related to mitochondrial fatty acid beta-oxidation. avantiresearch.com

Other members of the N-acyl glycine family that have been identified and studied alongside N-oleoylglycine include:

N-arachidonoyl glycine (NAraGly) mdpi.comnih.gov

N-palmitoyl glycine (NPalGly) mdpi.comnih.gov

N-stearoyl glycine nih.gov

N-linoleoyl glycine nih.gov

N-docosahexaenoyl glycine nih.gov

The biosynthesis of N-acyl glycines can occur through two primary proposed pathways: the sequential oxidation of an N-acylethanolamine or the conjugation of a fatty acid with glycine via a long-chain specific glycine N-acyltransferase (GLYAT). researchgate.net

| Compound Name | Acyl Group | Source of Discovery/Study |

|---|---|---|

| N-oleoylglycine | Oleoyl (B10858665) | Bovine and rat brain mdpi.com |

| N-arachidonoyl glycine | Arachidonoyl | Bovine and rat brain mdpi.comnih.gov |

| N-palmitoyl glycine | Palmitoyl | Bovine and rat brain mdpi.comnih.gov |

| N-stearoyl glycine | Stearoyl | Bovine and rat brain nih.gov |

| N-linoleoyl glycine | Linoleoyl | Bovine and rat brain nih.gov |

| N-docosahexaenoyl glycine | Docosahexaenoyl | Bovine and rat brain nih.gov |

Recognition as an Endogenous Signaling Molecule

N-oleoylglycine is recognized as an endogenous signaling molecule, meaning it is produced within the body and plays a role in cell-to-cell communication. mdpi.comnih.govfrontiersin.org Research has shown that N-oleoylglycine is involved in a variety of physiological processes. For instance, it has been found to regulate body temperature and locomotion. nih.gov

Its role as a signaling molecule is further supported by its interaction with specific cellular targets. Studies have demonstrated that N-oleoylglycine can activate the peroxisome proliferator-activated receptor alpha (PPARα). nih.govfrontiersin.orgnih.gov This interaction is believed to mediate some of its effects, such as its influence on nicotine (B1678760) reward and dependence. frontiersin.orgnih.gov Additionally, N-oleoylglycine has been shown to modulate the endocannabinoid system, further highlighting its role in complex signaling networks. nih.govacs.org

The discovery of N-oleoylglycine and other N-acyl amides was spurred by the identification of the endocannabinoid anandamide (B1667382) (N-arachidonoyl ethanolamine), which paved the way for the field of lipidomics to uncover a wide array of endogenous lipid signaling molecules. nih.gov

Structural Resemblance to Endocannabinoids

A key aspect of N-oleoylglycine in academic research is its structural similarity to endocannabinoids, particularly anandamide (AEA). acs.orgmdpi.comfrontiersin.org This resemblance has led to its inclusion in the "endocannabinoidome," an expanded view of the endocannabinoid system that includes a broader range of related lipid mediators. nih.govacs.orgunina.it

While structurally similar, the interaction of N-oleoylglycine with cannabinoid receptors (CB1 and CB2) is distinct from classical endocannabinoids. Research indicates that N-oleoylglycine has low affinity for CB1 and CB2 receptors. frontiersin.orgnih.gov However, some studies suggest it may indirectly influence the endocannabinoid system. For example, it has been shown to stimulate adipogenesis through a CB1 receptor-associated pathway in 3T3-L1 adipocytes. caymanchem.commedchemexpress.com Furthermore, its effects on mitigating the symptoms of morphine withdrawal have been linked to mechanisms involving both CB1 receptors and PPARα. frontiersin.org

Properties

CAS No. |

97404-07-4 |

|---|---|

Molecular Formula |

C20H37NO3 |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

2-(octadec-9-enoylamino)acetic acid |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24) |

InChI Key |

HPFXACZRFJDURI-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolic Pathways

Proposed Biosynthetic Routes

Two primary pathways for the biosynthesis of N-acylglycines, including N-(1-Oxo-9-octadecenyl)glycine, have been proposed. One route involves the direct conjugation of a fatty acid with glycine (B1666218), while another positions N-acylglycines as intermediates in the formation of primary fatty acid amides (PFAMs).

One of the significant proposed roles for N-(1-Oxo-9-octadecenyl)glycine is as an intermediate in the biosynthesis of oleamide (B13806), a primary fatty acid amide with known signaling properties. nih.govusf.edu This pathway begins with the activation of oleic acid to its coenzyme A thioester, oleoyl-CoA. Subsequently, N-(1-Oxo-9-octadecenyl)glycine is formed and then converted to oleamide.

The conversion of N-(1-Oxo-9-octadecenyl)glycine to oleamide is thought to be catalyzed by peptidylglycine α-amidating monooxygenase (PAM). nih.gov Studies using siRNA to knock down PAM in N18TG2 neuroblastoma cells resulted in an accumulation of [¹³C₁₈]N-oleoylglycine and a decrease in [¹³C₁₈]oleamide when the cells were supplemented with [¹³C₁₈]oleic acid. nih.govnih.gov This evidence strongly supports the role of N-(1-Oxo-9-octadecenyl)glycine as a direct precursor to oleamide. However, some research also suggests that N-(1-Oxo-9-octadecenyl)glycine may possess biological activity independent of its conversion to oleamide. nih.govnih.gov

A more direct route to the synthesis of N-(1-Oxo-9-octadecenyl)glycine involves the condensation of a fatty acid or its activated form, acyl-CoA, with the amino acid glycine. nih.govusf.edu This pathway is catalyzed by specific enzymes that facilitate the formation of the amide bond between the oleoyl (B10858665) group and glycine.

Interestingly, cytochrome c has been identified as a catalyst for the in vitro synthesis of N-acyl glycines. nih.govsemanticscholar.org Specifically, it has been shown to catalyze the formation of N-oleoylglycine from oleoyl-CoA and glycine in the presence of hydrogen peroxide. semanticscholar.org While other heme-containing proteins like hemoglobin and myoglobin (B1173299) are less effective, the reaction catalyzed by cytochrome c points to a potential, novel mechanism for the in vivo formation of N-(1-Oxo-9-octadecenyl)glycine and other long-chain fatty acyl glycines. nih.govsemanticscholar.org This discovery highlights a potential role for cytochrome c beyond its well-established function in the electron transport chain. semanticscholar.org

A key family of enzymes involved in the biosynthesis of N-acylglycines are the Glycine N-acyltransferases (GLYATs). nih.gov These enzymes catalyze the conjugation of acyl-CoA thioesters with glycine. nih.govwikipedia.org While some GLYATs show specificity for short-chain acyl-CoAs, others are capable of utilizing long-chain fatty acyl-CoAs, such as oleoyl-CoA. nih.govnih.gov

The human enzyme Glycine N-acyltransferase-like 2 (hGLYATL2) has been shown to effectively catalyze the synthesis of N-oleoylglycine from oleoyl-CoA and glycine in vitro. nih.gov In fact, hGLYATL2 exhibits a preference for oleoyl-CoA as a substrate. nih.gov It can also conjugate other long-chain acyl-CoAs to glycine, but it is specific for glycine as the amino acid donor. abcam.comhmdb.ca

| Acyl-CoA Substrate | Relative Activity |

|---|---|

| Oleoyl-CoA (C18:1) | High |

| Arachidonoyl-CoA (C20:4) | Moderate |

| Palmitoyl-CoA (C16:0) | Moderate |

| Stearoyl-CoA (C18:0) | Moderate |

Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as a key enzyme responsible for the in vivo synthesis of long-chain N-acylglycines. nih.govnih.gov Studies in mouse neuroblastoma N18TG2 cells have provided strong evidence for the role of mGLYATL3 in this process. nih.gov

Knockdown of mGLYATL3 expression in these cells using siRNA resulted in a significant decrease in the levels of long-chain N-acylglycines. nih.govnih.gov Furthermore, in vitro experiments using purified recombinant GST-tagged mGLYATL3 confirmed its ability to produce N-oleoylglycine from oleoyl-CoA and glycine. usf.edu These findings establish GLYATL3 as a crucial enzyme in the biosynthetic pathway of N-(1-Oxo-9-octadecenyl)glycine. nih.govnih.gov

Oxidative Metabolism of N-Acylethanolamines

A significant route for the biosynthesis of N-(1-Oxo-9-octadecenyl)glycine is through the sequential oxidation of its corresponding N-acylethanolamine precursor, N-oleoylethanolamine (OEA). This metabolic conversion is a two-step enzymatic process.

The initial step involves the oxidation of the primary alcohol group of N-oleoylethanolamine to an aldehyde, forming an intermediate known as N-oleoylglycinal. This reaction is catalyzed by an alcohol dehydrogenase (ADH). While several ADH enzymes exist, specific isozymes like human ADH7 have been shown to catalyze the oxidation of analogous N-acylethanolamines, suggesting a similar mechanism for OEA.

In the subsequent step, the N-oleoylglycinal intermediate is further oxidized to a carboxylic acid, yielding the final product, N-(1-Oxo-9-octadecenyl)glycine. This second oxidation step is carried out by an aldehyde dehydrogenase (ALDH). The sequential action of ADH and ALDH provides a direct metabolic link between the N-acylethanolamine and N-acylglycine classes of lipid signaling molecules.

Enzymatic Regulation and Degradation

The cellular levels and activity of N-(1-Oxo-9-octadecenyl)glycine are tightly controlled by specific enzymes that are responsible for both its potential conversion to other signaling molecules and its ultimate deactivation.

Involvement of Peptidylglycine Alpha-Amidating Monooxygenase (PAM) in Oleamide Conversion

Peptidylglycine alpha-amidating monooxygenase (PAM) is a bifunctional enzyme known for its role in the C-terminal amidation of bioactive peptides. Research has revealed that PAM also plays a crucial role in the metabolism of N-acylglycines. However, contrary to a biosynthetic role in forming N-(1-Oxo-9-octadecenyl)glycine from oleamide, PAM is involved in its conversion to a primary fatty acid amide.

Specifically, PAM catalyzes the oxidative cleavage of N-(1-Oxo-9-octadecenyl)glycine to produce oleamide, another important lipid signaling molecule, and glyoxylate. mdpi.com This catalytic action can be considered a mechanism for the inactivation of N-(1-Oxo-9-octadecenyl)glycine or as the final step in the biosynthesis of oleamide. mdpi.com Studies have shown that inhibition of PAM leads to an accumulation of N-acylglycines and a decrease in the corresponding primary fatty acid amides, supporting the in vivo relevance of this metabolic pathway. mdpi.com Therefore, the primary role of PAM in the context of N-(1-Oxo-9-octadecenyl)glycine is its conversion to oleamide, not its formation from it.

Deactivation by Amidases

The primary mechanism for the deactivation and termination of the signaling activity of N-(1-Oxo-9-octadecenyl)glycine is through enzymatic hydrolysis of its amide bond. This process is carried out by a class of enzymes known as amidases.

The key enzyme responsible for the degradation of a wide range of N-acyl amino acids, including N-(1-Oxo-9-octadecenyl)glycine, is Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a serine hydrolase that cleaves the amide bond of N-(1-Oxo-9-octadecenyl)glycine, releasing oleic acid and glycine as the resulting products. nih.gov This hydrolytic activity effectively terminates the biological signaling of the parent molecule. The distribution of FAAH in various tissues suggests its central role in regulating the levels of N-acyl glycines throughout the body. nih.gov

Another class of enzymes, N-acylethanolamine-hydrolyzing acid amidases (NAAAs), has also been identified as being involved in the degradation of N-acylethanolamines. While their activity on N-acyl glycines like N-(1-Oxo-9-octadecenyl)glycine is less characterized than that of FAAH, they represent another potential pathway for the hydrolytic deactivation of these signaling lipids, particularly in specific cellular compartments or tissues. nih.govucl.ac.be

| Enzyme Class | Specific Enzyme(s) | Role in N-(1-Oxo-9-octadecenyl)glycine Metabolism |

| Alcohol Dehydrogenase (ADH) | e.g., ADH7 | Catalyzes the initial oxidation of N-oleoylethanolamine to N-oleoylglycinal. |

| Aldehyde Dehydrogenase (ALDH) | Various | Catalyzes the subsequent oxidation of N-oleoylglycinal to N-(1-Oxo-9-octadecenyl)glycine. |

| Monooxygenase | Peptidylglycine Alpha-Amidating Monooxygenase (PAM) | Catalyzes the oxidative cleavage of N-(1-Oxo-9-octadecenyl)glycine to form oleamide. |

| Amidase | Fatty Acid Amide Hydrolase (FAAH) | Primary enzyme for the hydrolytic deactivation of N-(1-Oxo-9-octadecenyl)glycine to oleic acid and glycine. |

| Amidase | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Potentially involved in the hydrolytic deactivation of N-(1-Oxo-9-octadecenyl)glycine. |

Synthetic Methodologies for N 1 Oxo 9 Octadecenyl Glycine

Chemical Synthesis Approaches

The creation of the amide bond between oleic acid and glycine (B1666218) is the central challenge in synthesizing N-(1-Oxo-9-octadecenyl)glycine. Various methods have been developed for N-acyl amino acid production, ranging from direct condensations to multi-step pathways involving activated intermediates.

Reaction of 9-Octadecenal (B1623698) with Glycine or Derivatives Followed by Oxidation

A plausible, though less commonly documented, synthetic route involves a two-step process beginning with the aldehyde form of the fatty acid, 9-octadecenal. This method would proceed via reductive amination, followed by an oxidation step.

The initial step is the reaction between 9-octadecenal and glycine. This forms a Schiff base or imine intermediate, which is then reduced in situ to the corresponding secondary amine, N-(9-octadecenyl)glycine. The subsequent step would involve the selective oxidation of this secondary amine to the final amide product, N-(1-Oxo-9-octadecenyl)glycine. While reductive amination is a standard method for forming C-N bonds, the subsequent oxidation of the resulting secondary amine to an amide is a more complex transformation that requires specific oxidizing agents. The intermediate in the reductive amination of a keto acid with ammonia (B1221849) to form an amino acid is an imino acid. nih.gov

Condensation of Oleoyl (B10858665) Chloride with Glycine Sodium Salt

The most prevalent and industrially significant method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. researchgate.net This method involves the acylation of an amine with an acyl chloride in the presence of a base. For the synthesis of N-(1-Oxo-9-octadecenyl)glycine, this translates to the condensation of oleoyl chloride with the sodium salt of glycine.

The reaction is typically carried out in a two-phase solvent system, consisting of water and an organic solvent. wikipedia.org The glycine sodium salt resides in the aqueous phase, while the oleoyl chloride is in the organic phase. The base, usually sodium hydroxide (B78521), serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. byjus.com The mechanism involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of oleoyl chloride. iitk.ac.inchemistry-reaction.com

This method is widely used due to its efficiency and the availability of the starting materials. researchgate.netwikipedia.org

Control of pH is a critical parameter in the Schotten-Baumann condensation. The reaction requires a basic environment for two primary reasons. Firstly, the amine nucleophile (glycine) must be in its deprotonated, free-base form to be reactive towards the acyl chloride. An alkaline medium ensures a sufficient concentration of the reactive glycinate (B8599266) anion. byjus.com

Secondly, the reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. byjus.com Typically, an aqueous solution of sodium hydroxide is used. chemistry-reaction.com However, a significant challenge is the competing hydrolysis of the reactive oleoyl chloride in the aqueous alkaline solution. To mitigate this side reaction, the process is often conducted rapidly, sometimes in a biphasic system, to allow the acylation to occur at the interface before significant hydrolysis of the acyl chloride can take place. wikipedia.org

General Procedures for N-Acylamino Acid Preparation

Beyond the specific Schotten-Baumann conditions, several other general methodologies exist for the preparation of N-acyl amino acids. These methods offer alternative routes that may be advantageous depending on the scale, desired purity, and available starting materials. researchgate.netresearchgate.net

Common chemical synthesis routes include:

Direct Dehydration Condensation : This involves heating a fatty acid (oleic acid) and an amino acid (glycine) at high temperatures (often above 170°C) to form the amide bond with the removal of water. researchgate.net

Amidation with Fatty Acid Methyl Esters : Fatty acid methyl esters, such as methyl oleate, can react with amino acid salts in the presence of a catalyst (e.g., sodium methoxide) to yield the N-acyl amino acid salt. researchgate.net

Enzymatic Synthesis : Biocatalytic methods using enzymes like lipases offer a greener alternative to chemical synthesis. These reactions proceed under mild conditions, though yields can sometimes be lower than traditional chemical methods. researchgate.netnih.gov

Use of Coupling Agents : In laboratory-scale synthesis, various coupling agents can be used to activate the carboxylic acid (oleic acid) for reaction with glycine. This avoids the need to prepare the more reactive oleoyl chloride.

Below is a table summarizing the key aspects of these synthetic methodologies.

| Methodology | Acylating Agent | Amino Acid Form | Key Reagents/Conditions | Primary Advantage | Reference |

| Reductive Amination + Oxidation | 9-Octadecenal | Glycine | 1. Reducing Agent (e.g., NaBH₃CN) 2. Oxidizing Agent | Theoretical alternative route | nih.gov |

| Schotten-Baumann Condensation | Oleoyl Chloride | Glycine Sodium Salt | Aqueous Base (e.g., NaOH), Biphasic Solvent | High efficiency, industrially scalable | researchgate.netwikipedia.org |

| Direct Dehydration | Oleic Acid | Glycine | High Temperature (>170°C) | Atom economical (water is the only byproduct) | researchgate.net |

| Fatty Acid Methyl Ester Amidation | Methyl Oleate | Glycine Sodium Salt | Catalyst (e.g., Sodium Methoxide) | Avoids use of acyl chlorides | researchgate.net |

| Enzymatic Synthesis | Oleic Acid or Ester | Glycine | Enzyme (e.g., Lipase), Mild Conditions | Environmentally friendly, high selectivity | nih.gov |

Mechanisms of Action and Molecular Targets

Receptor-Mediated Signaling

The signaling activities of N-oleoylglycine are diverse, encompassing agonism, indirect activation, and allosteric modulation of various receptor types.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Research has identified N-oleoylglycine as a functional agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govnih.gov Studies have demonstrated that many of the pharmacological effects of OlGly are mediated through the direct activation of PPARα. nih.gov This mechanism has been confirmed in experiments where the effects of OlGly were prevented by the administration of a PPARα antagonist, GW6471, providing strong evidence for its role as a functional agonist at this nuclear receptor. nih.gov

Cannabinoid Receptor Type 1 (CB1R) Interactions

The interaction of N-oleoylglycine with the Cannabinoid Receptor Type 1 (CB1R) is indirect and multifaceted. OlGly does not appear to be a direct CB1R agonist and does not produce the typical behavioral effects associated with CB1R activation. nih.gov Instead, its influence on the CB1R system is largely attributed to its inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). frontiersin.org By weakly inhibiting FAAH, OlGly slows the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA), leading to elevated AEA levels, which in turn activates CB1 receptors. frontiersin.org

Separately, in studies on 3T3-L1 adipocytes, OlGly was found to stimulate adipogenesis and selectively induce the expression of mRNA encoding the CB1 receptor. caymanchem.comresearchgate.net The effects observed in these cells, as well as in hypothalamic cells, could be reversed by CB1R antagonists such as SR141716 and AM251, suggesting that downstream signaling is dependent on a functional CB1 receptor. caymanchem.com

GPR92 Receptor Activation

There is limited direct evidence for the interaction of N-oleoylglycine with the G protein-coupled receptor GPR92, also known as lysophosphatidic acid receptor 5 (LPA5). However, research on the structurally similar N-acyl amino acid, N-arachidonoylglycine (NAG), has been conducted. These studies have established that while NAG can act as an agonist for GPR92, its potency is significantly lower than that of other endogenous ligands like lysophosphatidic acid (LPA). nih.gov The structure-activity relationship for GPR92 agonists shows a rank order of potency where N-arachidonoylglycine is substantially less effective than alkyl glycerol phosphate, LPA, and farnesyl phosphates. nih.govcornell.edu

GABAA Receptor Modulation

Current scientific literature based on available search results does not provide evidence for the direct modulation of Gamma-aminobutyric acid type A (GABAA) receptors by N-(1-Oxo-9-octadecenyl)glycine. While other N-acyl amino acids, such as N-arachidonoyl γ-aminobutyric acid (NAraGABA), have been identified, a direct modulatory role for OlGly at the GABAA receptor has not been established. mdpi.com

Glycine (B1666218) Receptor Interactions

N-oleoylglycine has been identified as a positive allosteric modulator of inhibitory glycine receptors (GlyRs). nih.govbohrium.com It significantly potentiates glycine-induced chloride currents in cells expressing various GlyR subtypes. caymanchem.comnih.gov This modulatory effect is dependent on the structure of the N-acyl amino acid, with N-oleoylglycine (C18 ω9 glycine) being a particularly effective compound. nih.govbohrium.com

Studies have shown that N-oleoylglycine causes a dose-dependent leftward shift in the glycine concentration-response curve, indicating an increase in the potency of glycine. For instance, in the presence of 3 µM N-oleoylglycine, the EC₅₀ value of glycine at the α1 GlyR subtype was reduced from 17 µM to 10 µM. nih.govbohrium.com

| Receptor Subtype | Potentiation of Glycine-Induced Current |

|---|---|

| α1 | > 100% |

| α2 | > 100% |

| α1β | > 100% |

| α2β | > 100% |

| α3 | > 50% |

| α3β | > 50% |

Enzyme Inhibition and Modulation

The primary enzymatic target identified for N-oleoylglycine is Fatty Acid Amide Hydrolase (FAAH). frontiersin.org FAAH is the principal enzyme responsible for the degradation of a class of bioactive fatty acid amides, including the endocannabinoid anandamide. mdpi.commdpi.com N-oleoylglycine has been shown to be a weak inhibitor of FAAH. frontiersin.org

| Enzyme | Compound | Concentration | % Inhibition |

|---|---|---|---|

| FAAH | N-oleoylglycine | 10 µM | ~40% |

This inhibition of FAAH, although modest, leads to an increase in the concentration of endogenous FAAH substrates like anandamide. This elevation of anandamide is the proposed mechanism by which N-oleoylglycine indirectly modulates the cannabinoid system and exerts effects that are sensitive to CB1R antagonists. frontiersin.org

Fatty Acid Amide Hydrolase (FAAH) Inhibition

N-(1-Oxo-9-octadecenyl)glycine is recognized as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) nih.govfrontiersin.org. FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA) nih.gov. By inhibiting FAAH, oleoylglycine prevents the breakdown of these signaling molecules, leading to their increased levels and enhanced activation of their respective receptors, such as the cannabinoid receptor 1 (CB1) frontiersin.org. This indirect mechanism of action is a key aspect of oleoylglycine's physiological effects. The interference with the anti-withdrawal effects of opioids by oleoylglycine is likely mediated by its action as a FAAH inhibitor and the subsequent elevation of endogenous AEA levels frontiersin.org.

Modulation of Enzymes in Lipid Metabolism

N-(1-Oxo-9-octadecenyl)glycine has been shown to influence lipid metabolism, particularly in adipocytes. Studies have demonstrated that oleoylglycine stimulates lipid accumulation in 3T3-L1 adipocytes nih.gov. This effect is associated with the increased expression of key adipogenic genes, namely peroxisome proliferator-activated receptor-gamma (PPARγ) and adipocyte protein 2 (aP2) nih.gov. The upregulation of these genes is indicative of the compound's role in promoting adipogenesis, the process of forming fat cells.

The mechanism underlying these effects involves the activation of the cannabinoid 1 (CB1) receptor and the subsequent activation of the Akt signaling pathway nih.gov. The table below summarizes the key enzymes and proteins in lipid metabolism modulated by N-(1-Oxo-9-octadecenyl)glycine.

| Enzyme/Protein | Effect of N-(1-Oxo-9-octadecenyl)glycine | Cellular Context |

| PPARγ | Increased expression | 3T3-L1 adipocytes nih.gov |

| aP2 | Increased expression | 3T3-L1 adipocytes nih.gov |

Modulation of Enzymes in Inflammatory Response

N-(1-Oxo-9-octadecenyl)glycine demonstrates modulatory effects on enzymes involved in the inflammatory response. Its ability to reduce the levels of pro-inflammatory markers such as interleukin-1β (IL-1β) has been observed nih.gov. This anti-inflammatory activity is linked to the activation of peroxisome proliferator-activated receptor-alpha (PPARα) nih.gov.

Furthermore, as an inhibitor of FAAH, oleoylglycine can indirectly influence inflammatory processes. FAAH inhibition leads to an increase in endocannabinoids, which are known to have immunomodulatory properties. This can result in the downregulation of pro-inflammatory enzymes.

Intracellular Signaling Pathways

The biological activities of N-(1-Oxo-9-octadecenyl)glycine are mediated through its influence on several intracellular signaling pathways. These pathways are crucial for transmitting signals from the cell surface to elicit specific cellular responses.

Calcium Mobilization

N-(1-Oxo-9-octadecenyl)glycine has been observed to enhance intracellular calcium levels in hypothalamic cells. This suggests that the compound can trigger the mobilization of calcium ions, a critical second messenger in numerous cellular processes. The increase in intracellular calcium can be a result of release from internal stores, such as the endoplasmic reticulum, or influx from the extracellular environment through ion channels in the plasma membrane. The precise mechanisms by which oleoylglycine induces calcium mobilization are a subject of ongoing investigation.

Cyclic AMP (cAMP) Level Modulation

The direct modulation of cyclic AMP (cAMP) levels by N-(1-Oxo-9-octadecenyl)glycine is not extensively documented in the current scientific literature. While cAMP is a crucial second messenger in many signaling pathways, including those involving G protein-coupled receptors that are targets for endocannabinoids, specific studies detailing the direct impact of oleoylglycine on adenylyl cyclase activity or cAMP concentrations are limited.

PKA, CREB, and c-Fos Expression in AgRP Neurons

In the context of neuronal signaling, particularly in Agouti-related peptide (AgRP) neurons of the hypothalamus, N-(1-Oxo-9-octadecenyl)glycine has been shown to activate specific downstream signaling cascades. The activation of these neurons by oleoylglycine involves the cannabinoid 1 (CB1) receptor. This receptor engagement initiates a signaling pathway that includes the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of various genes. A downstream marker of this neuronal activation is the increased expression of the c-Fos protein. This signaling cascade in AgRP neurons is associated with the compound's effects on energy homeostasis.

Biological and Physiological Functions in Preclinical Research Models

Neurobiological Effects in Animal Models

N-(1-Oxo-9-octadecenyl)glycine, also known as Oleoylglycine (OlGly), has demonstrated significant effects in attenuating the rewarding and withdrawal aspects of nicotine (B1678760) addiction in murine models. Systemic administration of OlGly has been shown to reduce withdrawal responses precipitated by the nicotine receptor antagonist mecamylamine (B1216088) in mice dependent on nicotine. Furthermore, OlGly was found to prevent the rewarding effects of nicotine as measured by the conditioned place preference (CPP) paradigm.

Research indicates that the mechanism underlying these effects involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α). This was demonstrated in studies where the effects of OlGly on nicotine CPP were blocked by a PPAR-α antagonist. These findings suggest that OlGly's action as a functional PPAR-α agonist is key to its ability to attenuate nicotine reward. Notably, OlGly's impact appears to be selective, as it did not affect morphine-induced conditioned place preference, indicating a degree of specificity for nicotine-related behaviors. researchgate.netacs.org

Table 1: Effects of N-(1-Oxo-9-octadecenyl)glycine on Nicotine Withdrawal in Mice

| Experimental Model | Behavioral Assay | Key Findings |

|---|---|---|

| Nicotine-dependent mice | Elevated Plus Maze | Increased time spent in open arms during mecamylamine-precipitated withdrawal. |

| Nicotine-dependent mice | Somatic Withdrawal Signs | Decreased total somatic signs of mecamylamine-precipitated withdrawal. |

| Mice | Conditioned Place Preference | Prevented the establishment of nicotine-induced conditioned place preference. |

| Mice | Conditioned Place Preference with PPAR-α antagonist | The PPAR-α antagonist GW6471 blocked the OlGly-induced reduction of nicotine CPP. |

N-(1-Oxo-9-octadecenyl)glycine has been shown to interfere with withdrawal behaviors associated with chronic opiate use in preclinical rodent models. This compound is recognized as a member of the endocannabinoidome, a complex system of endogenous lipid mediators, their receptors, and metabolic enzymes.

In studies involving rats undergoing spontaneous and naloxone-precipitated opiate withdrawal, OlGly demonstrated the ability to ameliorate certain withdrawal responses. Specifically, in rats withdrawn from chronic heroin, treatment with OlGly was found to suppress abdominal contractions. While another related compound, N-Oleoylalanine (OlAla), also showed effects on mouthing movements and abdominal contractions, OlGly's impact was noted on the latter. These investigations aim to understand if the beneficial effects of OlGly on opiate withdrawal are mediated by the activation of cannabinoid receptor 1 (CB1) and PPARα. nih.gov

Acute naloxone-precipitated morphine withdrawal in rats is a model that produces conditioned place aversion. Research has shown that N-(1-Oxo-9-octadecenyl)glycine can suppress the nausea-like somatic behaviors that are elicited during this acute withdrawal state. These behaviors include lying flattened on the belly, abdominal contractions, and diarrhea, alongside increased mouthing movements and a loss of body weight. The ability of OlGly to mitigate these aversive physical signs points to its potential role in modulating the physiological responses to opiate withdrawal. cnr.it

Table 2: Effects of N-(1-Oxo-9-octadecenyl)glycine on Opiate Withdrawal in Rodents

| Animal Model | Withdrawal Type | Observed Behavioral Effects of OlGly |

|---|---|---|

| Rats | Spontaneous and naloxone-precipitated heroin withdrawal | Suppression of abdominal contractions. |

| Rats | Acute naloxone-precipitated morphine withdrawal | Suppression of nausea-like somatic behaviors (e.g., lying flat, abdominal contractions, diarrhea). |

Research in animal models has indicated that N-(1-Oxo-9-octadecenyl)glycine can modulate behaviors related to alcohol consumption. The endocannabinoid system, to which OlGly belongs as an endocannabinoid-like molecule, is implicated in the neurobiological processes underlying drug addiction.

A study investigating the effects of OlGly on alcohol self-administration in mice found that systemic administration of the compound significantly reduced both alcohol intake and preference during a chronic intermittent alcohol consumption paradigm. unina.it This reduction in alcohol consumption was achieved without affecting the hedonic state of the animals, suggesting a specific effect on alcohol-seeking behavior rather than a general suppression of reward. unina.it

Interestingly, the same study observed that chronic intermittent alcohol consumption led to a significant elevation of endogenous OlGly levels in the prefrontal cortex of mice. This finding suggests that the brain may naturally increase the production of OlGly as a potential compensatory or protective mechanism against the effects of chronic alcohol exposure. The exogenous administration of OlGly appears to bolster this endogenous response, leading to a more pronounced reduction in alcohol consumption and preference. unina.it

Table 3: Effects of N-(1-Oxo-9-octadecenyl)glycine on Alcohol Consumption in Mice

| Experimental Condition | Measured Parameters | Key Findings |

|---|---|---|

| Chronic intermittent alcohol self-administration | Endogenous OlGly levels in brain regions | Significantly elevated levels in the prefrontal cortex. |

| Systemic administration of OlGly during intermittent alcohol consumption | Alcohol intake and preference | Significant reduction in both alcohol intake and preference. |

| Systemic administration of OlGly | Hedonic state | No effect on the hedonic state of the animals. |

N-(1-Oxo-9-octadecenyl)glycine has demonstrated neuroprotective properties in animal models of traumatic brain injury (TBI). Notably, endogenous levels of OlGly have been found to be elevated in the insular cortex of mice following a mild TBI, suggesting a natural protective response to injury. nih.gov

In a mouse model of mild TBI, treatment with N-(1-Oxo-9-octadecenyl)glycine has been shown to normalize motor impairments. nih.gov Beyond motor deficits, the administration of OlGly also ameliorated a range of behavioral alterations associated with TBI. These include improvements in anxiety-like behavior as observed in the light/dark box test, a reduction in TBI-induced thermal hyperalgesia and mechanical allodynia, and a normalization of aggressiveness and depressive-like behaviors. nih.govunina.it

N-(1-Oxo-9-octadecenyl)glycine treatment has been found to modulate the endocannabinoidome following traumatic brain injury. nih.gov Sixty days after a mild TBI in mice, significant changes in the levels of endocannabinoids and other N-acylethanolamines were observed, particularly in the prefrontal cortex and hypothalamus. The administration of OlGly was shown to reverse some of these TBI-induced alterations in the endocannabinoidome. This modulation of the endocannabinoid system is believed to contribute to the amelioration of the behavioral alterations seen after TBI. nih.govunina.it

Table 4: Neuroprotective Effects of N-(1-Oxo-9-octadecenyl)glycine in a Mouse Model of Mild TBI

| Category | Specific Deficit/Change | Effect of OlGly Treatment |

|---|---|---|

| Motor Function | Motor impairment | Normalization |

| Behavioral Deficits | Anxiety-like behavior (light/dark box test) | Normalization |

| Thermal hyperalgesia and mechanical allodynia | Amelioration | |

| Aggressiveness | Normalization | |

| Depressive-like behavior | Normalization | |

| Endocannabinoidome | Altered levels of endocannabinoids and N-acylethanolamines in prefrontal cortex and hypothalamus | Reversal of some TBI-induced changes |

Neuroprotective Actions in Traumatic Brain Injury Models

Attenuation of Aggressive Behavior

Preclinical research has investigated the effects of N-(1-Oxo-9-octadecenyl)glycine, also known as N-oleoylglycine (OlGly), on aggressive behavior, particularly in the context of neurological trauma. In a mouse model of mild traumatic brain injury (mTBI), which is known to cause behavioral alterations including aggression, daily administration of OlGly was observed to normalize aggressive behavior. nih.govunina.ithuji.ac.il This effect was part of a broader normalization of behavioral and motor impairments following the injury. nih.govunina.it The study highlights a potential role for this lipid mediator in mitigating the neuropsychiatric consequences of brain injury. nih.gov

| Preclinical Model | Compound | Key Finding | Reference |

|---|---|---|---|

| Mouse Model of Mild Traumatic Brain Injury (mTBI) | N-oleoylglycine (OlGly) | Normalized aggressiveness and other behavioral alterations (motor impairment, depression). | nih.govunina.it |

Effects on Energy Homeostasis and Food Intake

N-(1-Oxo-9-octadecenyl)glycine has been identified as a modulator of energy homeostasis, with research pointing to its role in stimulating food intake through the activation of specific neural pathways. Studies have demonstrated that OlGly can induce hyperphagia, an abnormally increased intake of food. nih.govresearchgate.net This effect is specifically associated with the activation of Agouti-related protein (AgRP) neurons in the hypothalamus, a critical brain region for regulating appetite and energy balance. nih.govresearchgate.net

The mechanism underlying this activation involves the cannabinoid receptor type 1 (CB1R). Research showed that OlGly robustly enhances intracellular calcium concentration ([Ca²⁺]i) and the expression of c-Fos protein in AgRP neurons, which are markers of neuronal activation. nih.govresearchgate.net Furthermore, it was observed to increase the secretion of the AgRP neuropeptide from these neurons. researchgate.net The activation of AgRP neurons and the subsequent hyperphagic effect induced by OlGly were completely blocked by a specific CB1R antagonist, AM251, confirming the critical role of this receptor in mediating the compound's effects on food intake. nih.govresearchgate.net

| Parameter | Effect of N-oleoylglycine (OlGly) | Underlying Mechanism | Reference |

|---|---|---|---|

| Food Intake | Induces hyperphagia (increased food intake). | Activation of AgRP neurons. | nih.govresearchgate.net |

| AgRP Neuron Activity | Enhances intracellular Ca²⁺ and c-Fos expression. | Mediated by Cannabinoid Receptor Type 1 (CB1R). | nih.govresearchgate.net |

| AgRP Secretion | Increases AgRP content in culture medium. | Blocked by CB1R antagonist (AM251). | researchgate.net |

Immunomodulatory and Antiproliferative Activities

Anti-proliferative Properties in Mouse Macrophage Cells

The potential immunomodulatory functions of N-(1-Oxo-9-octadecenyl)glycine extend to its effects on immune cell proliferation. A 2019 review on N-acyl amino acids reported that N-oleoylglycine was active in reducing cell proliferation in an in vitro assay using the RAW 264.7 mouse macrophage cell line. nih.gov Macrophages are key cells in the immune system, and modulation of their proliferation can significantly impact inflammatory responses.

Modulation of T Lymphocyte Proliferation

Based on a comprehensive search of available preclinical research, no studies were identified that specifically investigate the effects of N-(1-Oxo-9-octadecenyl)glycine on the proliferation of T lymphocytes. While the effects of the parent amino acid, glycine (B1666218), on T-cell proliferation have been explored, data on the N-oleoyl conjugate is not present in the reviewed literature. researchgate.netnih.gov

Effects on Cancer Cell Line Proliferation

The available scientific literature from the conducted searches does not support a general anti-proliferative role for N-(1-Oxo-9-octadecenyl)glycine against cancer cell lines. In contrast, in a specific preclinical model of neurotoxicity, OlGly was shown to have a protective effect. In studies using the SH-SY5Y human neuroblastoma cell line, OlGly protected against neuronal damage induced by the neurotoxin 1-methyl-4-phenyl-pyridinium (MPP+), preserving cell metabolic activity and proliferation. nih.gov This indicates that in certain cellular contexts, the compound may support cell viability rather than inhibit proliferation.

Analytical Methodologies in Chemical and Biological Research

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of N-(1-Oxo-9-octadecenyl)glycine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass, respectively.

The ¹H-NMR spectrum would feature characteristic signals for the olefinic protons of the double bond, the methylene (B1212753) protons of the glycine (B1666218) unit, and the various protons along the fatty acid chain. Similarly, the ¹³C-NMR spectrum would show distinct resonances for the carbonyl carbons of the amide and carboxylic acid groups, the olefinic carbons, and the aliphatic carbons of the oleoyl (B10858665) tail.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-(1-Oxo-9-octadecenyl)glycine

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Olefinic | -CH=CH- | ¹H: 5.30 - 5.40 |

| ¹³C: 129 - 131 | ||

| Glycine Moiety | Amide NH | ¹H: ~8.0 (broad) |

| α-CH ₂ | ¹H: ~3.9 - 4.1 | |

| ¹³C: ~41 - 43 | ||

| Carboxyl C=O | ¹³C: ~172 - 175 | |

| Oleoyl Chain | Amide C=O | ¹³C: ~170 - 173 |

| α-CH₂ (to C=O) | ¹H: ~2.2 - 2.3 | |

| Allylic CH₂ | ¹H: ~2.0 - 2.1 | |

| Aliphatic (CH₂)n | ¹H: 1.2 - 1.6 | |

| ¹³C: 22 - 35 | ||

| Terminal CH₃ | ¹H: ~0.8 - 0.9 | |

| ¹³C: ~14 |

Predicted values are based on standard chemical shift tables for similar functional groups.

Mass spectrometry is essential for determining the molecular weight and elemental composition of N-(1-Oxo-9-octadecenyl)glycine and for elucidating its structure through fragmentation analysis. The compound has a monoisotopic mass of 339.277344 Da. nih.gov

In tandem mass spectrometry (MS/MS) experiments, the molecule is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. This precursor ion is then fragmented to produce characteristic product ions. For the [M+H]⁺ precursor ion at m/z 340.3, significant product ions are observed at m/z 322.2, 265.2, and 247.2. nih.gov These fragments correspond to specific losses from the parent molecule, such as the loss of water or cleavages along the acyl chain, which helps to confirm the structure.

Table 2: MS/MS Fragmentation Data for N-(1-Oxo-9-octadecenyl)glycine

| Precursor Ion (m/z) | Ionization Mode | Product Ions (m/z) | Source |

|---|---|---|---|

| 340.2846 | Positive ([M+H]⁺) | 322.2, 265.2, 247.2 | nih.gov |

| 338 | Negative ([M-H]⁻) | 74 | nih.gov |

m/z = mass-to-charge ratio

Chromatographic Separation and Quantitation

Chromatographic techniques are the cornerstone for the separation, isolation, and quantification of N-(1-Oxo-9-octadecenyl)glycine from complex mixtures, including biological samples.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of N-acyl amino acids. mdpi.comresearchgate.net For N-(1-Oxo-9-octadecenyl)glycine, reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov

Separation is achieved by gradually increasing the organic solvent (e.g., acetonitrile) concentration in the aqueous mobile phase. This gradient elution causes less polar compounds to elute later than more polar ones. The purity of N-(1-Oxo-9-octadecenyl)glycine is often assessed by HPLC, with standards typically exceeding 95% purity. nih.gov While effective, HPLC methods may lack the sensitivity for detection in complex biological extracts without coupling to a mass spectrometer, as many lipids lack a strong UV chromophore. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. acs.org UPLC systems operate at higher pressures and utilize columns packed with smaller particles (typically sub-2 µm), which enhances separation efficiency. nih.gov

This technique is particularly well-suited for lipidomics and the analysis of complex biological extracts. waters.comnih.gov The improved resolving power of UPLC allows for better separation of closely related lipid species, including isomers. waters.com For N-(1-Oxo-9-octadecenyl)glycine, a UPLC method would typically employ a C18 column and a rapid gradient of acetonitrile (B52724) and water, significantly reducing the run time compared to conventional HPLC while improving peak shape and sensitivity. waters.comnih.gov

For the sensitive and selective quantification of N-(1-Oxo-9-octadecenyl)glycine in biological samples like brain tissue and plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the specificity and sensitivity of MS/MS detection.

A robust and reliable method has been developed for this purpose, demonstrating high recovery (>90%) and precision (within ±20%). nih.gov The method typically involves a liquid-liquid extraction step to isolate lipids from the tissue homogenate, followed by chromatographic separation on a C18 column. nih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (e.g., Arachidonoyl-d8-glycine). nih.gov This allows for highly selective quantification, even at the low concentrations (pmol/g) at which N-(1-Oxo-9-octadecenyl)glycine is present in tissues. nih.govresearchgate.net Both negative and positive ion modes can be used for increased specificity. nih.gov

Table 3: Example HPLC-MS/MS Method Parameters for N-(1-Oxo-9-octadecenyl)glycine Quantitation in Biological Samples

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) |

| Mobile Phase A | Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1 mL/min |

| Gradient | 50% B ramped to 100% B over 10 minutes |

| Mass Spectrometry | |

| Ionization Mode | Negative (for quantitation) & Positive (for confirmation) |

| MRM Transition (Negative) | m/z 338 → 74 |

| Depolarization Potential (DP) | -120 V |

| Collision Energy (CE) | -25 eV |

| MRM Transition (Positive) | m/z 340 → 265 |

| Depolarization Potential (DP) | 55 V |

| Collision Energy (CE) | 18 eV |

Parameters are based on the method described by Smoum et al., 2023. nih.gov

Research on N 1 Oxo 9 Octadecenyl Glycine Derivatives and Analogs

N-Oleoylalanine (OlAla) as a Research Analog

N-Oleoylalanine (OlAla) is an endogenous methylated analog of OlGly. nih.gov It was synthesized to investigate whether a structural modification could enhance metabolic stability, similar to how the methylation of anandamide (B1667382) reduces its rate of hydrolysis. nih.govnih.gov This has made OlAla a valuable tool in preclinical research, particularly in studies related to opioid withdrawal and reward mechanisms.

Enhanced Stability for In Vivo Studies

The primary impetus for the synthesis of OlAla was to create a more stable analog of OlGly for in vivo research. nih.govresearchgate.net As an endogenous amide, OlGly is susceptible to rapid degradation by amidases, such as fatty acid amide hydrolase (FAAH), which can limit its effectiveness and duration of action in therapeutic contexts. nih.govresearchgate.net The addition of a methyl group near the amide linkage in OlAla was theorized to stabilize the molecule, potentially leading to prolonged duration of action and greater metabolic stability. researchgate.net

Initial pharmacological evidence supported this hypothesis, suggesting that OlAla has an increased duration of action compared to OlGly in reducing the affective behaviors associated with morphine withdrawal in rats. mdpi.com However, more recent pharmacokinetic studies comparing the two compounds have shown that they have similar time-courses in both plasma and brain, challenging the initial assumption that OlAla possesses significantly enhanced metabolic stability. nih.gov Despite this, OlAla remains a key research compound due to its demonstrated efficacy in various preclinical models. nih.gov

Comparative Effects on Opioid Withdrawal Responses

Both OlAla and OlGly have been shown to ameliorate symptoms of opioid withdrawal in preclinical models. nih.govnih.gov However, research indicates differences in their efficacy and the specific withdrawal symptoms they affect. Intraperitoneal injections of OlAla effectively reduce both the affective (e.g., conditioned place aversion) and somatic (e.g., physical) responses produced by opioid withdrawal. mdpi.comresearchgate.net

In studies of acute naloxone-precipitated morphine withdrawal, OlAla was effective for a longer duration than OlGly in mitigating affective symptoms. nih.govmdpi.com Furthermore, OlAla has been shown to reduce somatic withdrawal behaviors after chronic opioid exposure, an effect not observed with OlGly. mdpi.com In studies of spontaneous withdrawal from chronic morphine, treatment with OlAla reduced withdrawal responses, whereas OlGly was less effective. nih.gov When assessing spontaneous heroin withdrawal, OlAla attenuated responses at both low and high doses, while OlGly was only effective at a higher dose. nih.gov Orally administered OlAla also demonstrates a dose-dependent reduction of opioid withdrawal responses. researchgate.netdntb.gov.ua

Table 1: Comparative Efficacy of OlAla and OlGly on Opioid Withdrawal Symptoms

| Withdrawal Aspect | N-Oleoylalanine (OlAla) | N-Oleoylglycine (OlGly) | Key Findings |

|---|---|---|---|

| Affective Symptoms (Acute Withdrawal) | Effective, with a longer duration of action. nih.govmdpi.com | Effective, but for a shorter duration. nih.gov | OlAla shows a more prolonged effect on the negative affective state of withdrawal. |

| Somatic Symptoms (Chronic Withdrawal) | Reduces somatic withdrawal behaviors. mdpi.com | Reported to have no effect. mdpi.com | OlAla demonstrates efficacy against physical withdrawal symptoms where OlGly does not. |

| Spontaneous Morphine Withdrawal | Reduces withdrawal responses. nih.gov | Less effective than OlAla. nih.gov | OlAla appears more potent in a spontaneous withdrawal model. |

| Spontaneous Heroin Withdrawal | Effective at both low (5 mg/kg) and high (20 mg/kg) doses. nih.gov | Effective only at a higher dose (20 mg/kg). nih.gov | OlAla shows a broader effective dose range for heroin withdrawal. |

Shared and Differentiated Mechanisms of Action with N-(1-Oxo-9-octadecenyl)glycine

The mechanisms through which OlAla and OlGly exert their effects share significant overlap, yet also exhibit important differences. Both compounds are known to inhibit the enzyme fatty acid amide hydrolase (FAAH) and act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). nih.govmdpi.com

Their effects on opioid withdrawal are mediated through both the cannabinoid-1 (CB1) receptor and PPARα. nih.govmdpi.com The action on the CB1 receptor is likely indirect; since neither compound binds strongly to it, their inhibition of FAAH is thought to increase the levels of endogenous cannabinoids like anandamide, which in turn activates CB1 receptors. nih.govresearchgate.net The interference with somatic morphine withdrawal by OlGly was prevented by pretreatment with either a CB1 receptor antagonist or a PPARα antagonist. researchgate.net Similarly, the effects of OlAla on naloxone-precipitated morphine withdrawal were prevented by antagonists for both PPARα and CB1 receptors. researchgate.net

However, a key differentiation in their mechanism has been observed in the context of nicotine (B1678760) reward. While OlGly prevents nicotine-induced conditioned place preference through a PPARα-dependent mechanism, OlAla appears to exert a similar preventative effect through a PPARα-independent mechanism. nih.gov This suggests that despite their structural similarity, they can engage different signaling pathways depending on the physiological context. nih.gov

Other N-Acyl Amino Acid Analogs in Comparative Research

The family of N-acyl amino acids (NAAs) is a large and diverse class of endogenous signaling lipids. frontiersin.orgnih.gov Research extends beyond OlAla to include other analogs to explore the varied biological roles of these molecules.

N-Arachidonoylglycine (NAraGly) and its Biological Activities

N-Arachidonoylglycine (NAraGly), an analog of OlGly containing arachidonic acid instead of oleic acid, has attracted significant research attention for its distinct biological profile. nih.gov Like OlGly, NAraGly is an endogenous inhibitor of FAAH. wikipedia.org Its activities are diverse and include:

Pain and Inflammation : NAraGly has demonstrated analgesic and anti-inflammatory activity and has been hypothesized to have a neurophysiological function in pain suppression. nih.govwikipedia.org

Immune System : It has been a focus of research for its antinociceptive effects and inhibitory action on components of the immune system. wikipedia.org

Cellular Respiration : NAraGly powerfully stimulates oxygen consumption in multiple cell lines through increased uncoupled mitochondrial respiration. wikipedia.org

Receptor Interactions : Unlike anandamide, NAraGly does not activate cannabinoid (CB1/CB2) or TRPV1 receptors. nih.govnih.gov Instead, it is known to interact with several G-protein coupled receptors (GPCRs), including GPR18, GPR55, and GPR92. nih.govresearchgate.net

Other Activities : Research has also pointed to its role in inducing cell migration, acting as a vasorelaxant, and stimulating insulin (B600854) secretion. nih.govwikipedia.org

Exploration of Fatty Acyl-Amino Acid Derivatives

The fatty acyl-amino acids, also referred to as N-acyl amino acids (NA-AAs), are a biologically important family of lipids composed of a fatty acid linked to an amino acid by an amide bond. frontiersin.org They are structurally related to endocannabinoids and are considered part of the expanded "endocannabinoidome". nih.gov

Research in this area has grown significantly, driven by the discovery of anandamide and the realization that a vast number of these compounds could exist by combining different fatty acids and amino acids. frontiersin.orgnih.gov A targeted lipidomics approach has led to the identification of many novel acyl amino acids in mammalian tissues. nih.gov These compounds are emerging as an important family of endogenous signaling molecules with potential involvement in a wide array of physiological processes. nih.gov The exploration of these derivatives is a continuing effort to understand their biosynthesis, metabolism, and potential as therapeutic targets for various conditions. rsc.org

Q & A

Basic: What are the optimal synthetic routes and purification methods for N-(1-Oxo-9-octadecenyl)glycine?

Methodological Answer:

The compound can be synthesized via acylation of glycine with oleoyl chloride under alkaline conditions (pH 9–12.5) at temperatures below 35°C. Post-reaction, acidification to pH <4.5 with H₂SO₄ facilitates extraction using ethyl acetate. Purification is achieved via silica gel column chromatography with a hexane:ethyl acetate (1:1) solvent system, yielding ~57% purity . Key steps include rigorous pH control to prevent side reactions and temperature monitoring to avoid thermal degradation.

Basic: How should N-(1-Oxo-9-octadecenyl)glycine be stored and characterized for research use?

Methodological Answer:

Store the compound at −20°C in airtight, light-protected containers to prevent oxidation or hydrolysis. Purity verification (>98%) is performed using thin-layer chromatography (TLC) with silica gel plates and a solvent system compatible with polar lipid derivatives . For long-term stability, periodic NMR or LC-MS analysis is recommended to detect degradation products like free fatty acids or glycine derivatives.

Advanced: What experimental strategies are recommended for assessing the ecotoxicological impact of N-(1-Oxo-9-octadecenyl)glycine?

Methodological Answer:

Follow OECD guidelines for ecotoxicity testing:

- Algae toxicity: Use Scenedesmus subspicatus in a 72-hour assay (OECD 201) to determine EC₅₀ values, which are reported as 5.1 mg/L, classifying the compound as "very toxic to algae" .

- Biodegradability: Conduct a 28-day OECD 301B test, measuring CO₂ evolution. The compound shows 85% biodegradability, indicating partial environmental persistence despite high initial degradation rates .

- Bacterial toxicity: Test with Pseudomonas putida (EC₅₀ = 380 mg/L) to evaluate impacts on soil microbiota .

Advanced: How do toxicological profiles inform safe handling protocols for this compound?

Methodological Answer:

- Acute toxicity: Rat oral LD₅₀ exceeds 3 g/kg, suggesting low acute toxicity, but inhalation exposure limits (DNEL) for workers are set at 18 mg/m³ for short-term exposure .

- Developmental toxicity: Negative results in mammalian cell assays (OECD 421) indicate no mutagenic or teratogenic effects at tested concentrations .

- Safety measures: Use fume hoods for aerosolized forms and wear nitrile gloves to avoid dermal absorption (DNEL dermal limit: 4.8 mg/kg) .

Basic: What analytical techniques are critical for characterizing N-(1-Oxo-9-octadecenyl)glycine in biological systems?

Methodological Answer:

- Structural confirmation: Employ ¹H/¹³C NMR to resolve olefinic protons (δ 5.3–5.4 ppm) and carbonyl groups (δ 170–175 ppm).

- Quantification: Use LC-MS with a C18 column and ESI+ ionization for sensitive detection in complex matrices (LOD ~0.1 µg/mL) .

- Purity assessment: Combine TLC with iodine vapor staining and HPLC-UV at 210 nm for lipid-specific detection .

Advanced: How can researchers investigate the surfactant properties of N-(1-Oxo-9-octadecenyl)glycine in membrane interactions?

Methodological Answer:

- Critical micelle concentration (CMC): Determine via tensiometry or pyrene fluorescence assays in phosphate buffer (pH 7.4).

- Membrane permeability: Use liposome models (e.g., DOPC/DOPE vesicles) with carboxyfluorescein leakage assays to quantify disruption kinetics .

- Protein binding: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study interactions with serum albumin or transmembrane receptors .

Advanced: How should contradictory data on biodegradability and ecotoxicity be reconciled in risk assessments?

Methodological Answer:

While the compound is readily biodegradable (85% CO₂ evolution in OECD 301B tests), its high algae toxicity (EC₅₀ = 5.1 mg/L) suggests acute risks in aquatic ecosystems. Mitigation strategies include:

- Tiered testing: Combine short-term acute assays with long-term chronic studies (e.g., OECD 210 fish embryo toxicity) to assess cumulative effects.

- Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity, as degradation products like glycine or oleic acid may have lower ecological impacts .

Basic: What regulatory considerations apply to N-(1-Oxo-9-octadecenyl)glycine in academic research?

Methodological Answer:

- REACH compliance: The compound is registered under REACH (EC No. 203-749-3), requiring researchers to adhere to exposure limits and safety data sheet (SDS) guidelines .

- Waste disposal: Classify as non-hazardous waste if biodegradability exceeds 70%, but treat effluents with activated carbon filtration to remove residual toxicants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.